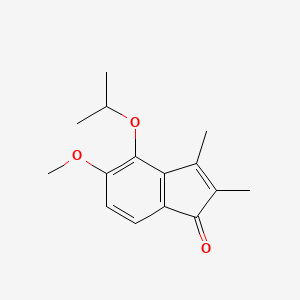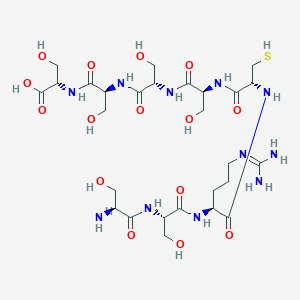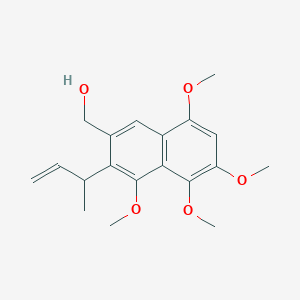![molecular formula C19H24N4O B14202226 Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- CAS No. 832734-89-1](/img/structure/B14202226.png)
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-: is a heterocyclic aromatic organic compound It is characterized by a pyrimidine ring substituted with a cyclopentyl-piperidinyl-oxy group at the 2-position and a pyridinyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Substitution at the 2-Position: The introduction of the 1-cyclopentyl-4-piperidinyl-oxy group can be achieved through nucleophilic substitution reactions. This step often requires the use of a strong base such as sodium hydride to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the pyrimidine ring.
Substitution at the 5-Position: The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridinyl group, converting it to a piperidine ring.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides and a strong base.
Major Products
Oxidation: N-oxide derivatives of the piperidinyl ring.
Reduction: Piperidine derivatives from the reduction of the pyridinyl group.
Substitution: Halogenated or alkylated pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and the effects of structural modifications on biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is used in the development of agrochemicals and materials science. Its derivatives may possess properties suitable for use as pesticides or in the fabrication of advanced materials.
Wirkmechanismus
The mechanism of action of Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its signaling pathway, resulting in altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrimidine, 2-[(1-cyclohexyl-4-piperidinyl)oxy]-5-(3-pyridinyl)-
- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-pyridinyl)-
- Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(2-pyridinyl)-
Uniqueness
Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(3-pyridinyl)- is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclopentyl-piperidinyl-oxy group and the pyridinyl group at the 5-position provides a distinct structural framework that can lead to unique interactions with molecular targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
832734-89-1 |
|---|---|
Molekularformel |
C19H24N4O |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-5-pyridin-3-ylpyrimidine |
InChI |
InChI=1S/C19H24N4O/c1-2-6-17(5-1)23-10-7-18(8-11-23)24-19-21-13-16(14-22-19)15-4-3-9-20-12-15/h3-4,9,12-14,17-18H,1-2,5-8,10-11H2 |
InChI-Schlüssel |
BJSSJEBXTLENNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)N2CCC(CC2)OC3=NC=C(C=N3)C4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)


![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)

![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-](/img/structure/B14202196.png)

![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)

![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14202227.png)
